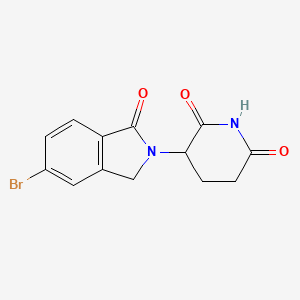
4-ethyl-2-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-ethyl-2-methoxybenzoic acid has a wide range of potential applications in scientific research. It has been used as a substrate for enzymatic reactions, as a reagent in organic synthesis, and as a catalyst in chemical reactions. Additionally, this compound has been used as an inhibitor of enzymes involved in the metabolism of drugs, as a fluorescent probe for the detection of biomolecules, and as a tool for the study of protein-protein interactions.
作用机制
The mechanism of action of 4-ethyl-2-methoxybenzoic acid is not completely understood. However, it is known that the carboxylic acid group of the molecule can act as an acid catalyst, which can facilitate the formation of a variety of reactive intermediates. Additionally, this compound is known to interact with biological molecules, such as proteins, and can modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some inhibitory effects on certain enzymes involved in the metabolism of drugs, and it has been suggested that it may have some anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to interact with certain proteins and modulate their activity, suggesting that it may have some effect on cellular processes.
实验室实验的优点和局限性
4-ethyl-2-methoxybenzoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, it is stable under a variety of conditions, and it has a wide range of potential applications. However, it also has some limitations. For example, it can be toxic in high concentrations, and it can be difficult to separate from byproducts. Additionally, the effects of this compound on biological systems are not well understood, making it difficult to predict the outcome of experiments.
未来方向
The potential applications of 4-ethyl-2-methoxybenzoic acid in scientific research are vast, and there are many directions for future research. For example, further studies could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in drug metabolism, protein-protein interactions, and other areas. Finally, more research could be conducted to improve the synthesis and purification of this compound, as well as to develop new methods for its use in laboratory experiments.
合成方法
The synthesis of 4-ethyl-2-methoxybenzoic acid is a multi-step process that involves the reaction of 4-ethylbenzoic acid with a 2-methoxybenzyl halide. The reaction is typically conducted in a solvent such as dichloromethane and catalyzed by a strong base, such as potassium tert-butoxide. The reaction is highly exothermic and is usually conducted at room temperature. The reaction yields a mixture of the desired product and byproducts, which must be separated and purified by methods such as column chromatography.
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2-methoxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-ethylphenol", "methanol", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "sodium bicarbonate", "acetic anhydride", "glacial acetic acid" ], "Reaction": [ "4-ethylphenol is reacted with methanol and sodium hydroxide to form 4-ethyl-2-methoxyphenol", "4-ethyl-2-methoxyphenol is oxidized with potassium permanganate and sulfuric acid to form 4-ethyl-2-methoxybenzene-1,3-diol", "4-ethyl-2-methoxybenzene-1,3-diol is treated with sodium bisulfite to form 4-ethyl-2-methoxybenzene-1,3-disulfonate", "4-ethyl-2-methoxybenzene-1,3-disulfonate is hydrolyzed with sodium hydroxide to form 4-ethyl-2-methoxybenzoic acid", "4-ethyl-2-methoxybenzoic acid is purified by recrystallization from a mixture of hydrochloric acid, water, and ethanol", "The purified 4-ethyl-2-methoxybenzoic acid is treated with sodium carbonate and sodium bicarbonate to neutralize any remaining acid", "Acetic anhydride and glacial acetic acid are added to the neutralized 4-ethyl-2-methoxybenzoic acid to form the acetylated derivative, which can be used as an intermediate in further reactions" ] } | |
CAS 编号 |
3132-35-2 |
分子式 |
C10H12O3 |
分子量 |
180.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



